5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine
Description
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-tert-butyl-4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h7H,4-6H2,1-3H3,(H2,12,13) |
InChI Key |
SRQCEGFXIIZCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)N=C(O2)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketoamide Derivatives
A foundational route involves the cyclocondensation of β-ketoamide precursors to form the oxazole ring. Starting with a 5-tert-butylcyclohexenone derivative, reaction with cyanamide or urea under acidic conditions facilitates cyclization. For example, treatment of 5-tert-butyl-2-cyclohexen-1-one with cyanamide in the presence of hydrochloric acid generates the oxazole ring via intramolecular dehydration. This method mirrors thiazole syntheses, where ketones react with thioamides, but substitutes sulfur with oxygen. The amine at position 2 arises directly from the cyanamide precursor, ensuring regioselectivity.
Key conditions include:
- Solvent : Isopropyl alcohol (IPA) or acetonitrile.
- Catalyst : Concentrated HCl or Lewis acids (e.g., ZnCl₂).
- Temperature : Reflux (80–100°C).
Yields for analogous reactions range from 60–85%, though specific data for this compound remains unpublished.
[3+2] Cycloaddition Approaches
The [3+2] cycloaddition of nitrile oxides with cyclohexene derivatives offers a regioselective pathway. For instance, in situ generation of a nitrile oxide from 5-tert-butylcyclohexenehydroximoyl chloride reacts with acetylene equivalents to form the isoxazole intermediate, which is subsequently reduced to the tetrahydrobenzooxazole. While this method primarily yields isoxazoles, hydrogenation under palladium catalysis (H₂, Pd/C) saturates the ring without affecting the oxazole.
Notable advantages include:
- Regioselectivity : Controlled by dipolarophile electronics.
- Functional Group Tolerance : Tert-butyl groups remain stable under reaction conditions.
Ultrasound irradiation, as demonstrated in isoxazole syntheses, could enhance reaction rates and yields.
Reductive Amination and Ring Closure
Reductive amination introduces the 2-amine group post-cyclization. Starting with 5-tert-butyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-one, catalytic hydrogenation (e.g., Ra-Ni, H₂) or borane-mediated reduction yields the amine. This two-step approach separates ring formation and functionalization, allowing modular optimization.
Case Study :
- Oxazolone Synthesis : Cyclohexenone reacts with ethyl cyanoacetate under Knoevenagel conditions to form the oxazolone.
- Reduction : Sodium borohydride in methanol reduces the ketone to an alcohol, followed by amination via the Curtius rearrangement.
This method achieves ~70% overall yield in analogous compounds.
Ionic Liquid-Mediated Synthesis
Eco-friendly ionic liquids (ILs) like [BMIM]BF₄ accelerate cyclization while improving yields. Dissolving 5-tert-butylcyclohexenone and hydroxylamine hydrochloride in [BMIM]BF₄ at 60°C induces cyclodehydration to form the oxazole ring. ILs enhance reaction kinetics through polar interactions and are recyclable for 3–5 cycles without significant yield loss.
Advantages :
- Sustainability : Eliminates volatile organic solvents.
- Efficiency : Reactions complete in 2–4 hours vs. 12+ hours conventionally.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles or other derivatives.
Reduction: Reduction reactions can modify the oxazoline ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the oxazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For example, its derivatives may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
*Estimated based on thiazole analogue (C₁₁H₁₈N₂S, MW 210.34) with oxygen replacing sulfur.
Biological Activity
5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine is an organic compound with a unique tetrahydrobenzo[d]oxazole ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. This article explores the biological activity of this compound, synthesizing data from diverse sources.
The molecular formula of 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine is , with a molecular weight of 194.27 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which can significantly affect its bioavailability and interaction with biological membranes.
Biological Activity Overview
Research indicates that compounds related to 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine exhibit various biological activities. While specific studies on this compound may be limited, similar compounds have shown significant antibacterial potency and potential therapeutic applications.
Antibacterial Activity
Several studies have explored the antibacterial effects of compounds structurally similar to 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine. For instance:
- Benzothiazole Derivatives : These derivatives demonstrated good antibacterial potency against various Gram-positive and Gram-negative pathogens. The Minimum Inhibitory Concentration (MIC) values were reported as low as 0.008 μg/mL for certain derivatives against Streptococcus pneumoniae and Staphylococcus aureus .
- Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. For example, a derivative similar to 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine showed an IC50 value of 12 μM against E. coli DNA gyrase .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key features influencing activity include:
- Substituents : Larger lipophilic groups at specific positions on the ring structure tend to enhance activity.
- Binding Affinity : The presence of hydrogen bond donors and acceptors significantly influences binding affinity to biological targets.
Case Study 1: Antimicrobial Evaluation
A study evaluated several derivatives of tetrahydrobenzo[d]oxazole for their antimicrobial properties. Compounds were tested against a panel of pathogens with varying success rates:
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.008 | S. pneumoniae |
| Compound B | 0.03 | Staphylococcus aureus |
| Compound C | 0.06 | Streptococcus pyogenes |
This study highlighted the potential for developing new antibiotics based on the structural framework of 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine .
Case Study 2: Anticancer Properties
Another research focus has been on the anticancer potential of similar compounds. In vitro studies indicated that certain derivatives could inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
